molecular formula C16H31NO B14582288 N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine CAS No. 61288-74-2

N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine

Cat. No.: B14582288
CAS No.: 61288-74-2
M. Wt: 253.42 g/mol
InChI Key: QYVJONXNQHVWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a cyclohexylidene group substituted with dimethyl and octyl groups, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine typically involves the reaction of a suitable cyclohexanone derivative with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime. The reaction can be represented as follows:

Cyclohexanone derivative+HydroxylamineThis compound\text{Cyclohexanone derivative} + \text{Hydroxylamine} \rightarrow \text{this compound} Cyclohexanone derivative+Hydroxylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods ensure high yields and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions.

Major Products

Scientific Research Applications

N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine involves its ability to form stable intermediates and react with various substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in oxidation reactions, the compound may act as an intermediate, facilitating the transfer of oxygen atoms to the substrate.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog with similar reactivity but lacking the cyclohexylidene group.

    N,N-Dimethylhydroxylamine: Another related compound with different substituents on the nitrogen atom.

    N,N-Diethylhydroxylamine: Similar to N,N-Dimethylhydroxylamine but with ethyl groups.

Uniqueness

N-(2,6-Dimethyl-2-octylcyclohexylidene)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other hydroxylamines may not be suitable.

Properties

CAS No.

61288-74-2

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

N-(2,6-dimethyl-2-octylcyclohexylidene)hydroxylamine

InChI

InChI=1S/C16H31NO/c1-4-5-6-7-8-9-12-16(3)13-10-11-14(2)15(16)17-18/h14,18H,4-13H2,1-3H3

InChI Key

QYVJONXNQHVWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CCCC(C1=NO)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.